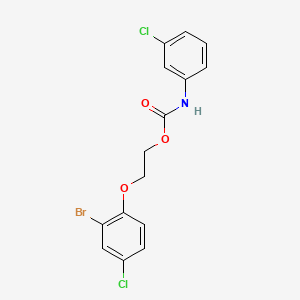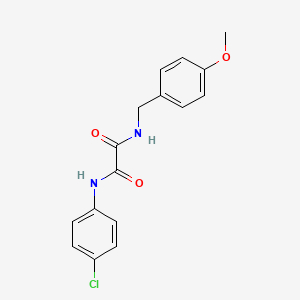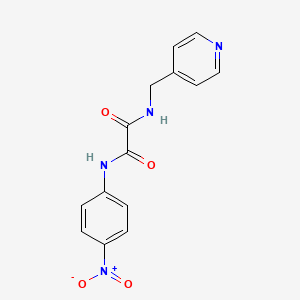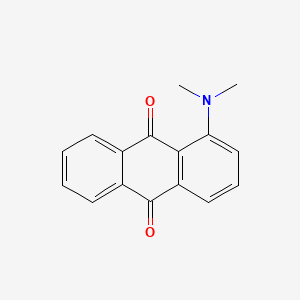
2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Bromoxynil, is a herbicide that is commonly used in agriculture to control broadleaf weeds in crops such as cotton, soybeans, and wheat. This chemical compound is an effective herbicide due to its ability to inhibit photosynthesis in plants, leading to the death of unwanted weeds.
作用机制
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the inhibition of photosynthesis in plants. This herbicide targets the photosystem II complex in chloroplasts, which is responsible for the conversion of light energy into chemical energy during photosynthesis. By inhibiting this complex, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate prevents the synthesis of ATP and NADPH, which are essential for plant growth and survival. This leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate on plants have been extensively studied. This herbicide has been shown to affect the activity of enzymes involved in the photosynthetic process, as well as the synthesis of chlorophyll and other pigments. It also affects the metabolism of carbohydrates and proteins in plants. In addition, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been found to have toxic effects on non-target organisms, such as fish and aquatic invertebrates.
实验室实验的优点和局限性
The advantages of using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in lab experiments include its effectiveness in controlling broadleaf weeds, its low cost, and its availability. However, there are also limitations to its use, such as its potential toxicity to non-target organisms, its persistence in the environment, and its potential for resistance development in weeds.
未来方向
Future research on 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate could focus on developing more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate. Researchers could also investigate the potential for resistance development in weeds and develop strategies to prevent it. In addition, studies could be conducted to explore the impact of this herbicide on soil microorganisms and the environment. Finally, researchers could investigate the potential for using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate as a tool for studying the photosynthetic process in plants.
合成方法
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 3-chlorophenyl isocyanate to form the final product, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.
科学研究应用
The use of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in scientific research has been focused on its herbicidal properties. Researchers have studied the effects of this herbicide on various crops and weeds, as well as its impact on the environment and non-target organisms. Studies have also been conducted to develop more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.
属性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)4-5-14(13)21-6-7-22-15(20)19-12-3-1-2-10(17)8-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVDUBFXKQWLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)
![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)


![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)

![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)